

Application Notes and Protocols: JC (CRL-2116) Xenograft Mouse Model

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: S2116

Cat. No.: B12421648

[Get Quote](#)

Topic: JC (CRL-2116) Xenograft Mouse Model Guide (Interpreted from **S2116**)

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The JC cell line (ATCC® CRL-2116™) is a murine mammary adenocarcinoma cell line established from a spontaneous tumor in a female BALB/c mouse. This cell line is a valuable tool for in vivo studies of breast cancer, providing a model to investigate tumor growth, metastasis, and response to therapeutic agents. Cytogenomic characterization of the JC cell line suggests it can serve as a model for human luminal B type or basal-like breast cancer. These application notes provide detailed protocols for establishing and utilizing the JC xenograft mouse model.

Cell Line Characteristics

The JC cell line exhibits an epithelial-like morphology and is adherent. It was derived from a primary mammary adenocarcinoma along the milk line of a 1.5-year-old female BALB/cRos mouse.

Characteristic	Description	Source
ATCC Number	CRL-2116	ATCC
Organism	Mus musculus (Mouse)	ATCC
Tissue of Origin	Mammary gland (spontaneous adenocarcinoma)	ATCC
Morphology	Epithelial-like	
Growth Properties	Adherent	ATCC
Karyotype	Near-tetraploid, complex rearranged	
Cancer Model	Luminal B / Basal-like Breast Cancer	

Experimental Protocols

Cell Culture and Maintenance

Proper cell culture technique is critical for establishing healthy xenograft tumors.

Materials:

- JC (ATCC® CRL-2116™) cells
- ATCC-formulated RPMI-1640 Medium
- Fetal Bovine Serum (FBS)
- Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS), sterile
- Cell culture flasks (T-75)
- Centrifuge tubes

- Hemocytometer or automated cell counter
- Incubator (37°C, 5% CO₂)

Protocol:

- Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 medium with 10% FBS.
- Thawing Frozen Cells:
 - Thaw the vial of cells rapidly in a 37°C water bath.
 - Transfer the thawed cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.
 - Centrifuge at 125 x g for 5-7 minutes.
 - Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
 - Transfer the cell suspension to a T-75 flask.
 - Incubate at 37°C with 5% CO₂.
- Subculturing:
 - When cells reach 80-90% confluency, remove the medium and wash the cells with sterile PBS.
 - Add 2-3 mL of Trypsin-EDTA solution and incubate for 5-10 minutes at 37°C until cells detach.
 - Add 6-8 mL of complete growth medium to inactivate the trypsin.
 - Centrifuge the cell suspension at 125 x g for 5 minutes.
 - Resuspend the cell pellet in fresh medium and re-plate at a 1:4 to 1:8 split ratio.

Animal Models

Immunodeficient mice are required for the engraftment of the JC cell line.

Mouse Strain	Key Features
BALB/c nude	Athymic, T-cell deficient.
SCID	Lacks functional B and T cells.
NOD/SCID	Deficient in B, T, and NK cells; reduced macrophage and dendritic cell function.

Tumor Implantation (Subcutaneous)

Materials:

- JC cells, harvested during the logarithmic growth phase
- Sterile PBS or serum-free medium
- Matrigel (optional, can enhance tumor take rate)
- Syringes (1 mL) with 27-gauge needles
- Immunodeficient mice (e.g., female BALB/c nude, 6-8 weeks old)
- Anesthetic (e.g., isoflurane)
- Calipers

Protocol:

- Cell Preparation:
 - Harvest JC cells and perform a viable cell count.
 - Centrifuge the cells and resuspend the pellet in sterile PBS or serum-free medium to the desired concentration (e.g., 2×10^7 cells/mL).

- If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice just prior to injection.
- Injection:
 - Anesthetize the mouse.
 - Inject 100-200 μL of the cell suspension (typically 2×10^6 cells) subcutaneously into the flank of the mouse.
 - Monitor the mice for recovery from anesthesia.

Tumor Growth Monitoring and Data Collection

Protocol:

- Monitor the mice 2-3 times per week for tumor formation.
- Once tumors are palpable, measure the length (L) and width (W) of the tumor using calipers.
- Calculate the tumor volume using the formula: Tumor Volume (mm^3) = $(L \times W^2) / 2$.
- Monitor the body weight of the mice as an indicator of overall health.
- Euthanize mice when tumors reach the predetermined endpoint (e.g., 1500-2000 mm^3) or if signs of distress are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.

Data Presentation

While specific tumor growth data for the JC (CRL-2116) xenograft model is not readily available in the published literature, a typical study would present the data as follows. Researchers should populate this table with their own experimental data.

Table 1: Representative Tumor Growth Data for a Mammary Adenocarcinoma Xenograft Model

Days Post-Implantation	Control Group Tumor Volume (mm ³ ± SEM)	Treatment Group A Tumor Volume (mm ³ ± SEM)	Treatment Group B Tumor Volume (mm ³ ± SEM)
7	50 ± 5	52 ± 6	49 ± 5
10	120 ± 15	115 ± 12	118 ± 14
14	250 ± 30	200 ± 25	180 ± 22
18	450 ± 55	300 ± 40	250 ± 35
21	700 ± 80	400 ± 50	310 ± 40
25	1000 ± 110	550 ± 65	380 ± 45
28	1400 ± 150	700 ± 80	450 ± 55

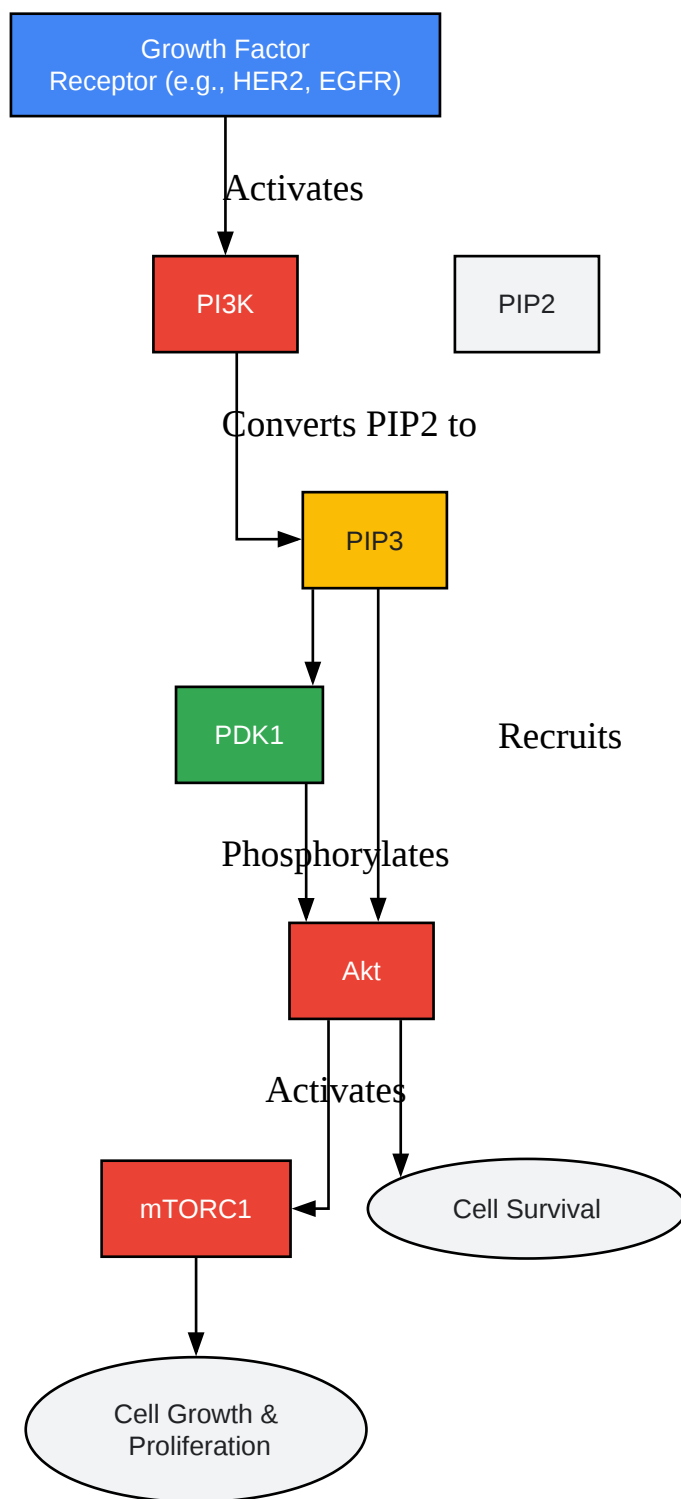
Note: This is example data and does not represent actual results from the JC (CRL-2116) model.

Signaling Pathways

The JC cell line is suggested as a model for luminal B or basal-like breast cancer. Key signaling pathways frequently altered in these subtypes are relevant to studies using this model.

PI3K/Akt/mTOR Pathway (Relevant to Luminal B Breast Cancer)

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in luminal B breast cancer.

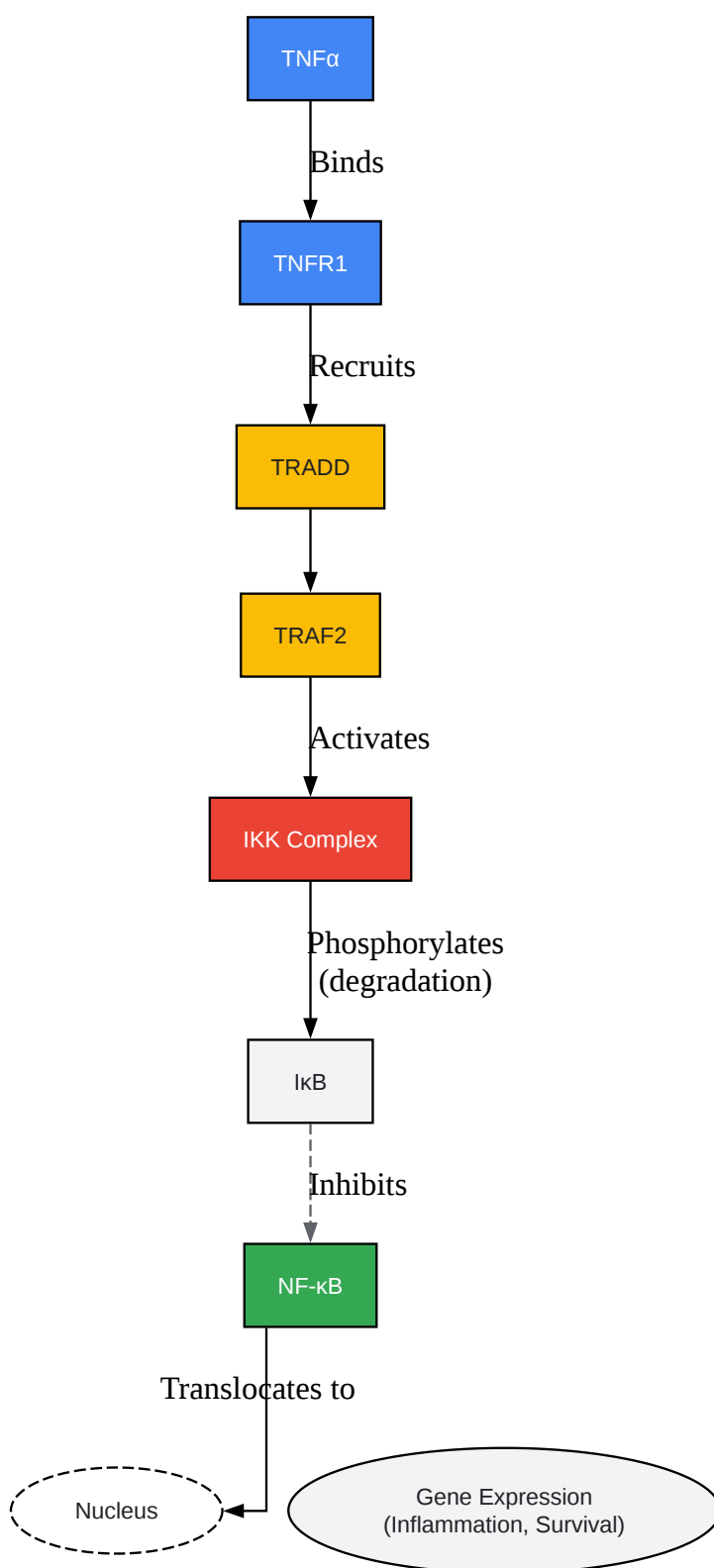


[Click to download full resolution via product page](#)

Caption: PI3K/Akt/mTOR signaling pathway.

TNF Signaling Pathway (Relevant to Basal-like Breast Cancer)

The TNF signaling pathway is implicated in inflammation and cell survival and is often active in basal-like breast cancer.

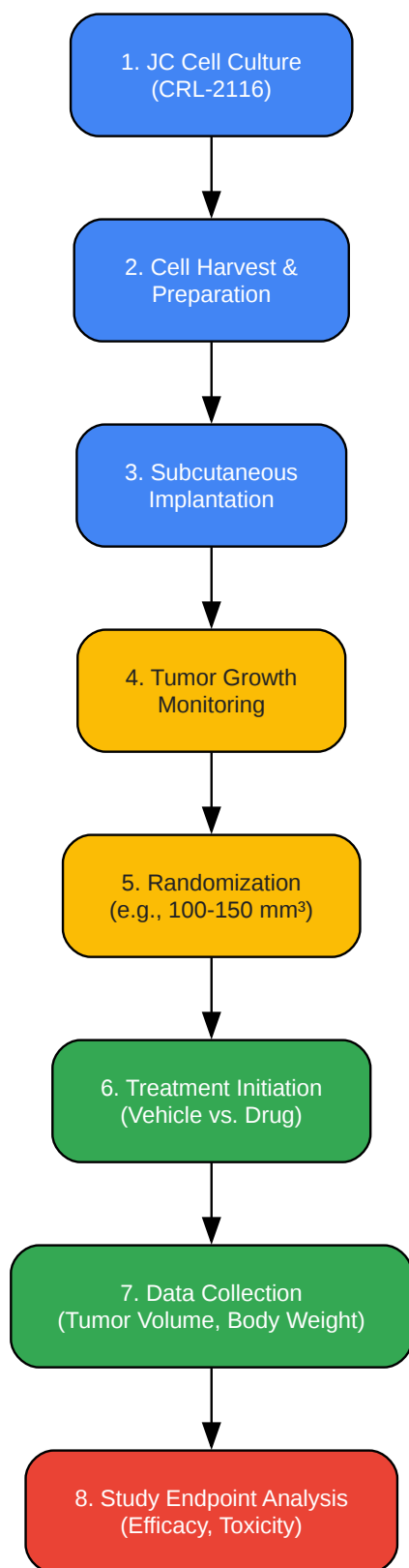


[Click to download full resolution via product page](#)

Caption: TNF signaling pathway leading to NF-κB activation.

Experimental Workflow

The following diagram outlines the typical workflow for a preclinical drug efficacy study using the JC xenograft model.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for a JC xenograft study.

- To cite this document: BenchChem. [Application Notes and Protocols: JC (CRL-2116) Xenograft Mouse Model]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12421648#s2116-xenograft-mouse-model-guide\]](https://www.benchchem.com/product/b12421648#s2116-xenograft-mouse-model-guide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com